REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5]OCC1.[OH-:7].[Na+].[CH3:9][N:10]([CH3:27])[CH2:11][CH2:12][N:13]([CH3:26])[C:14]1[CH:21]=[CH:20]C(C#N)=[CH:16][C:15]=1[C:22]([F:25])([F:24])[F:23]>O>[CH3:9][N:10]([CH3:27])[CH2:11][CH2:12][N:13]([CH3:26])[C:14]1[CH:21]=[CH:20][C:5]([C:6]([OH:1])=[O:7])=[CH:16][C:15]=1[C:22]([F:25])([F:24])[F:23] |f:1.2|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-[[2-(dimethylamino)ethyl]methylamino]-3-(trifluoromethyl)-benzonitrile
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C1=C(C=C(C#N)C=C1)C(F)(F)F)C)C
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture shaken in for 16 hours at 95° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting residue is treated with water
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The solid residue is treated with methanol
|
Type
|
FILTRATION
|
Details
|
the suspension filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN(C1=C(C=C(C(=O)O)C=C1)C(F)(F)F)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |